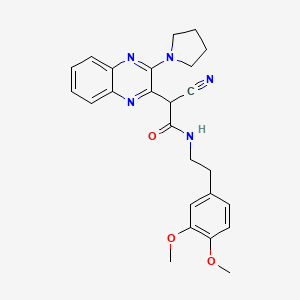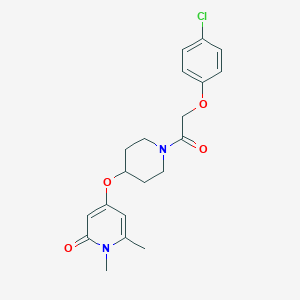
2-(3-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as MPDPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPDPAA is a member of the pyridazinone family of compounds and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. These studies have implications for understanding the metabolic pathways and potential toxicities of related compounds in agricultural contexts (Coleman et al., 2000).
Antinociceptive Activity of Pyridazinone Derivatives
Derivatives of pyridazinone, including those with methoxyphenyl groups, have been synthesized and evaluated for their antinociceptive (pain-reducing) activities. This research suggests potential therapeutic applications for pain management (Doğruer et al., 2000).
Green Synthesis of Aminophenyl Acetamide Derivatives
A study on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production, showcases the environmental benefits of using novel catalysts for industrial chemical processes (Zhang Qun-feng, 2008).
Protein Tyrosine Phosphatase 1B Inhibitors
Research on the synthesis of specific acetamide derivatives highlights their potential as inhibitors of protein tyrosine phosphatase 1B, an enzyme target for diabetes treatment. This indicates a broader applicability in developing new treatments for metabolic diseases (Saxena et al., 2009).
Silylation of N-(2-hydroxyphenyl)acetamide
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to silaheterocyclic compounds is an example of research in organosilicon chemistry, with implications for material science and synthetic chemistry (Lazareva et al., 2017).
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-14-6-4-5-13(11-14)12-19(24)20-16-8-3-2-7-15(16)17-9-10-18(23)22-21-17/h2-11H,12H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCIXVKOZVGQGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)






![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)
![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)